2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene typically involves the bromination of 4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group can participate in halogen bonding and hydrophobic interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(2-methoxyethoxy)aniline
- 4-(2-Methoxyethoxy)-1-(trifluoromethyl)benzene
- 2-Bromo-1-(trifluoromethyl)benzene
Uniqueness
2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a trifluoromethyl group enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c1-15-4-5-16-7-2-3-8(9(11)6-7)10(12,13)14/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQCPSJJQXINBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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